2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Vue d'ensemble

Description

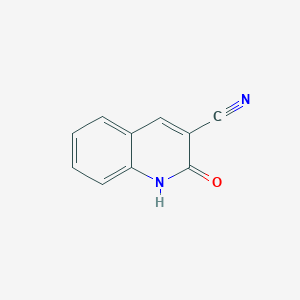

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6N2O. It is a derivative of quinoline, characterized by the presence of a carbonitrile group at the third position and a keto group at the second position of the dihydroquinoline ring.

Applications De Recherche Scientifique

2-Oxo-1,2-dihydroquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable in organic synthesis and material science.

Mécanisme D'action

Target of Action:

The primary target of 2-oxo-1,2-dihydroquinoline-3-carbonitrile is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the hydrolysis of acetylcholine (ACh) into choline and acetic acid. This process is essential for restoring postsynaptic neuron function after impulse discontinuity from the presynaptic nerve . In Alzheimer’s disease (AD), AChE inhibition is a therapeutic strategy to enhance cholinergic neurotransmission.

Mode of Action:

- Comparison to Donepezil : Interestingly, some derivatives of this compound exhibit higher inhibitory potency than donepezil (a commonly used AD drug) with an IC50 value of approximately 10 nM . This suggests that This compound may be a promising alternative for AD treatment.

Biochemical Pathways:

- Other AD Mechanisms : Besides cholinergic dysfunction, AD involves β-amyloid plaque accumulation and tau tangle formation. However, the compound’s primary action is related to AChE inhibition .

Action Environment:

Analyse Biochimique

Biochemical Properties

2-Oxo-1,2-dihydroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine into choline and acetic acid. This interaction is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease, where the inhibition of acetylcholinesterase can help increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function .

Additionally, this compound has been shown to inhibit the release of histamine from mast cells and prostaglandins from human platelets, indicating its potential role in modulating inflammatory responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance synaptic transmission and improve memory and cognitive functions. This is particularly beneficial in the treatment of Alzheimer’s disease .

In immune cells, such as mast cells and platelets, this compound inhibits the release of histamine and prostaglandins, respectively. This inhibition can reduce inflammatory responses and alleviate symptoms associated with allergic reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This binding interaction is crucial for its role in enhancing cholinergic transmission in the brain .

Furthermore, the inhibition of histamine and prostaglandin release by this compound involves its interaction with specific receptors or signaling pathways in mast cells and platelets. These interactions help modulate the inflammatory response and provide therapeutic benefits in allergic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and inflammatory mediators, although the potency may decrease slightly over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and reduces inflammatory responses without causing significant adverse effects. At higher doses, there may be toxic effects, including hepatotoxicity and neurotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation. These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the brain and immune cells. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, in neuronal cells, it may localize to synaptic vesicles, where it can effectively inhibit acetylcholinesterase and enhance cholinergic transmission .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of ammonium chloride with nitropropane in the presence of sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

Donepezil: Another AChE inhibitor used in the treatment of Alzheimer’s disease.

Galantamine: A natural alkaloid that also inhibits AChE and is used in Alzheimer’s treatment.

Comparison: 2-Oxo-1,2-dihydroquinoline-3-carbonitrile is unique in its structural features, particularly the presence of both a keto group and a carbonitrile group. This structural uniqueness contributes to its specific reactivity and potential as an AChE inhibitor. Unlike tacrine, which has significant hepatotoxicity, derivatives of this compound have shown promising results with potentially lower toxicity .

Activité Biologique

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound possesses a quinoline structure characterized by a carbonyl group at the 2-position and a cyano group at the 3-position. Its molecular formula is with a molar mass of approximately 174.17 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step chemical processes. A common synthetic route includes:

- Formation of the Quinoline Ring : Starting with appropriate aniline derivatives.

- Cyclization : Utilizing reagents such as carbon disulfide or thiourea under reflux conditions.

- Functional Group Modification : Introducing the carbonitrile group through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition suggests potential applications as an antibacterial agent against resistant strains of bacteria.

| Compound | Target Enzyme | Effect |

|---|---|---|

| This compound | DNA gyrase | Inhibition of bacterial growth |

| 6,8-Dichloro derivative | Topoisomerase IV | Antibacterial activity |

Antiviral Activity

In addition to antibacterial properties, certain derivatives of this compound have demonstrated antiviral activities, particularly against HIV. For instance, modifications leading to N'-arylidene derivatives have shown promising results in inhibiting HIV integrase.

The biological activity of this compound is largely attributed to its ability to bind to the active sites of target enzymes:

- DNA Gyrase Inhibition : By binding to DNA gyrase, it prevents the enzyme from performing its function in DNA replication, leading to cell death in bacteria.

- Integrase Inhibition : Some derivatives have been shown to inhibit the integrase enzyme in HIV, blocking viral replication.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of various quinoline derivatives against clinical isolates of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) value comparable to standard antibiotics like ciprofloxacin, highlighting its potential as a therapeutic agent.

Study on Antiviral Activity

In another research effort focusing on HIV integrase inhibitors, compounds based on the 2-Oxo-1,2-dihydroquinoline scaffold were synthesized and tested for their ability to inhibit viral replication in vitro. The findings revealed moderate activity against HIV at concentrations below 100 µM.

Propriétés

IUPAC Name |

2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRMLIGSXULUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377508 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-82-6 | |

| Record name | 1,2-Dihydro-2-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36926-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.